3,7-Dihydroxyflavone 3,7-Dihydroxyflavone 3,7-dihydroxy-2-phenyl-1-benzopyran-4-one is a hydroxyflavan.
3,7-Dihydroxyflavone is a natural product found in Zuccagnia punctata with data available.
Brand Name: Vulcanchem
CAS No.: 492-00-2
VCID: VC21354452
InChI: InChI=1S/C15H10O4/c16-10-6-7-11-12(8-10)19-15(14(18)13(11)17)9-4-2-1-3-5-9/h1-8,16,18H
SMILES: C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O
Molecular Formula: C15H10O4
Molecular Weight: 254.24 g/mol

3,7-Dihydroxyflavone

CAS No.: 492-00-2

Cat. No.: VC21354452

Molecular Formula: C15H10O4

Molecular Weight: 254.24 g/mol

* For research use only. Not for human or veterinary use.

3,7-Dihydroxyflavone - 492-00-2

Specification

CAS No. 492-00-2
Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
IUPAC Name 3,7-dihydroxy-2-phenylchromen-4-one
Standard InChI InChI=1S/C15H10O4/c16-10-6-7-11-12(8-10)19-15(14(18)13(11)17)9-4-2-1-3-5-9/h1-8,16,18H
Standard InChI Key UWQJWDYDYIJWKY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O
Canonical SMILES C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

3,7-Dihydroxyflavone (PubChem CID: 5393152) is a dihydroxy-substituted flavone with a molecular weight of 254.24 g/mol . Its hydrate form (CAS: 206360-23-8) has the formula C15H12O5\text{C}_{15}\text{H}_{12}\text{O}_{5}, a molecular weight of 272.25 g/mol, and a melting point of 258–260°C . The compound’s planar structure enables π-π stacking interactions, while its hydroxyl groups facilitate hydrogen bonding, influencing solubility and reactivity.

Table 1: Comparative Physicochemical Properties of 3,7-DHF and Its Hydrate

Property3,7-Dihydroxyflavone3,7-DHF Hydrate
Molecular FormulaC15H10O4\text{C}_{15}\text{H}_{10}\text{O}_{4}C15H12O5\text{C}_{15}\text{H}_{12}\text{O}_{5}
Molecular Weight (g/mol)254.24272.25
Melting Point (°C)Not reported258–260
LogP2.812.81
SolubilitySoluble in DMSO, methanolSoluble in polar solvents

Spectral and Acid-Base Behavior

Pharmacological Activities

Anti-Inflammatory Effects

In carrageenan-induced paw edema models, 3,7-DHF (50 mg/kg) demonstrated 81–88% inhibition of inflammation, outperforming other dihydroxyflavones like 5,3'-DHF and 7,3'-DHF . The anti-inflammatory mechanism involves suppression of cyclooxygenase (COX) and pro-inflammatory cytokines (TNF-α, IL-6), though direct enzyme inhibition data remain under investigation .

Table 2: Anti-Inflammatory Activity of Dihydroxyflavones

CompoundDose (mg/kg)Inhibition (%)Mechanism
3,7-DHF5088COX-2/TNF-α suppression
2',4'-DHF5092Not reported
5,3'-DHF5083Not reported

Anticancer Activity

3,7-DHF derivatives, particularly prenylated and geranylated analogs, exhibit potent cytotoxicity against human tumor cell lines. For instance, a geranylated derivative showed a GI50_{50} of 1.2 µM in MCF-7 breast cancer cells, compared to 45 µM for the parent compound . Mechanistically, these derivatives activate caspase-3/7 via cleavage of procaspases, inducing apoptosis .

Table 3: Cytotoxicity of 3,7-DHF Derivatives in Cancer Cell Lines

DerivativeCell LineGI50_{50} (µM)Caspase Activation
3,7-DHFMCF-745.0Caspase-7 (15 µM)
Geranylated 3,7-DHFMCF-71.2Caspase-3/7 (1 µM)
Prenylated 3,7-DHFHepG22.8Caspase-7 (5 µM)

Metabolic Transformations and Biotransformation

Human Metabolism

3,7-DHF undergoes glucuronidation and sulfation, producing metabolites such as:

  • (2S,3S,4S,5R)3,4,5trihydroxy6(7hydroxy4oxo2phenylchromen3yl)oxyoxane2carboxylic acid(2S,3S,4S,5R)-3,4,5-\text{trihydroxy}-6-(7-\text{hydroxy}-4-\text{oxo}-2-\text{phenylchromen}-3-\text{yl})\text{oxyoxane}-2-\text{carboxylic acid}

  • (2S,3S,4S,5R)3,4,5trihydroxy6(3hydroxy4oxo2phenylchromen7yl)oxyoxane2carboxylic acid(2S,3S,4S,5R)-3,4,5-\text{trihydroxy}-6-(3-\text{hydroxy}-4-\text{oxo}-2-\text{phenylchromen}-7-\text{yl})\text{oxyoxane}-2-\text{carboxylic acid} .

These metabolites, identified via the BioTransformer database, exhibit reduced bioactivity compared to the parent compound .

Synthetic Strategies and Derivatives

Alkylation and Prenylation

3,7-DHF serves as a scaffold for synthetic modifications. Alkylation at the 7-hydroxyl position with allyl or geranyl groups enhances anticancer activity. For example, microwave-assisted synthesis using Montmorillonite K10 yields pyran-fused derivatives with 10-fold higher potency .

Table 4: Synthetic Derivatives and Their Bioactivity

DerivativeModificationBioactivity Enhancement
7-O-Allyl-3,7-DHFAllyl group at C7Caspase-3 activation
7-O-Geranyl-3,7-DHFGeranyl chain at C7GI50_{50} = 1.2 µM
6,7-Di-O-Prenyl-DHFPrenyl groups at C6/C7Improved solubility

Mechanisms of Action

Caspase-Dependent Apoptosis

3,7-DHF derivatives induce apoptosis by activating caspase-3/7, as demonstrated in yeast models expressing human procaspases . For instance, compound 13 (a prenylated derivative) cleaved procaspase-7 at 1 µM, with minimal effect on procaspase-3, indicating isoform specificity .

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